molecular formula C9H8N2O2 B1504080 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-49-8

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1504080
CAS RN: 1190314-49-8
M. Wt: 176.17 g/mol
InChI Key: LIGJZSZAKWPDJF-UHFFFAOYSA-N
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Description

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (7-MPCA) is a heterocyclic compound containing a pyridine ring with a carbaldehyde group attached. It is a versatile compound that has been used for a variety of applications in scientific research, such as synthesis and drug development. 7-MPCA has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects. In

Scientific Research Applications

Synthetic Applications

Synthesis of Diverse Pyrroles Declerck et al. (2004) developed a novel route for synthesizing diverse 2-substituted-3-methoxycarbonyl pyrroles. The process involved a multi-component aza-Baylis-Hillman reaction, ring-closing metathesis, and base-promoted dehydrodesulfinylation/aromatization. This method's versatility is evident in the variety of aryl aldehydes that can be utilized, making it a valuable synthetic approach for pyrrole derivatives (Declerck et al., 2004).

Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives El-Nabi (2004) reported the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives by oxidizing tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes. This approach showcases the potential of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives as synthons for creating complex fused heterocycles (El-Nabi, 2004).

Photophysical Properties

Chemosensor for Metal Ions A study by Fan et al. (2014) on a Schiff-base receptor derived from a structure similar to this compound exhibited a remarkable "off-on-type" fluorescence enhancement upon binding with Al(3+), demonstrating its potential as a chemosensor. This property is crucial for developing sensitive probes for metal ions in various analytical applications (Fan et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Action Environment

For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C .

properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGJZSZAKWPDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676835
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190314-49-8
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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